Tert-butyl 2-(4-aminophenyl)acetate

描述

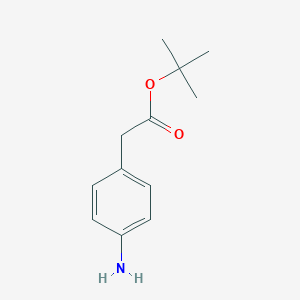

Tert-butyl 2-(4-aminophenyl)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylacetic acid, where the carboxyl group is esterified with tert-butyl alcohol and the phenyl ring is substituted with an amino group at the para position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminophenyl)acetate typically involves the esterification of 4-aminophenylacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

化学反应分析

Types of Reactions

Tert-butyl 2-(4-aminophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives such as amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or sulfonamides.

科学研究应用

Pharmaceutical Applications

Tert-butyl 2-(4-aminophenyl)acetate is primarily recognized for its potential as a pharmaceutical intermediate. Its structure allows it to act as a precursor in the synthesis of various bioactive compounds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is utilized in synthesizing APIs due to its ability to undergo various chemical transformations. For instance, it can be converted into derivatives that exhibit anti-cancer properties:

| Reaction Type | Yield | Conditions |

|---|---|---|

| Hydrogenation | 51% | Methanol, Pd/C, H, 3h |

| Isocyanate Formation | >100% | Phosgene, DCM, NaHCO, 5°C |

In one study, this compound was used to synthesize a bromodomain inhibitor targeting BRD4, which is implicated in various cancers .

Anticancer Research

Recent studies have highlighted the compound's role in developing novel anticancer agents. For example, derivatives of this compound have been evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth .

Material Science Applications

This compound also finds applications in material science, particularly in the development of polymers and coatings.

Polymerization Processes

The compound can serve as a monomer or modifier in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.

| Polymer Type | Application | Benefits |

|---|---|---|

| Thermosetting Resins | Coatings | Improved adhesion and durability |

| Biodegradable Polymers | Packaging | Environmentally friendly alternatives |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material for various analytical techniques such as HPLC and NMR spectroscopy.

Case Study 1: Synthesis of Anticancer Agents

A research group synthesized a series of compounds based on this compound and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of existing treatments, suggesting their potential as new therapeutic agents .

Case Study 2: Development of Advanced Coatings

Another study explored the use of this compound in formulating advanced coatings for industrial applications. The coatings demonstrated enhanced resistance to environmental degradation compared to traditional formulations, indicating a promising avenue for future research .

作用机制

The mechanism of action of tert-butyl 2-(4-aminophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can interact with enzymes and receptors in biological systems.

相似化合物的比较

Similar Compounds

Phenylacetic acid: The parent compound, which lacks the tert-butyl ester and amino group.

4-Aminophenylacetic acid: Similar structure but without the ester group.

Tert-butyl phenylacetate: Similar structure but without the amino group.

Uniqueness

Tert-butyl 2-(4-aminophenyl)acetate is unique due to the presence of both the tert-butyl ester and amino group, which confer distinct chemical and biological properties

生物活性

Tert-butyl 2-(4-aminophenyl)acetate (TBAP) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

TBAP has the following structural characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 207.27 g/mol

- Melting Point: 30–32 °C

The compound features a tert-butyl group linked to an acetate functional group, which is further attached to a 4-aminophenyl moiety. The presence of the amino group enhances its potential for biological activity due to increased reactivity and interaction with various biological targets.

Synthesis Methods

TBAP can be synthesized through various methods, often involving the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt. This method allows for the creation of TBAP derivatives that can be evaluated for their biological activities, particularly anti-inflammatory properties.

Anti-inflammatory Activity

Recent studies have demonstrated that TBAP derivatives exhibit significant anti-inflammatory effects. For instance, a series of new compounds derived from TBAP were synthesized and evaluated for their in vivo anti-inflammatory activity. The results indicated that most compounds showed promising inhibition percentages ranging from 39% to 54% within a time frame of 9 to 12 hours post-administration.

Enzyme Inhibition Studies

TBAP has also been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. A study highlighted that compounds based on similar scaffolds were potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR analysis of TBAP and its derivatives indicates that modifications to the amino group and other substituents significantly influence biological activity. For example, variations in the position of the amino group or the introduction of different functional groups can enhance or diminish anti-inflammatory effects and enzyme inhibition capabilities.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| TBAP | Tert-butyl group + acetate + 4-aminophenyl | Anti-inflammatory, enzyme inhibition |

| Derivative A | Substituted amino group | Increased anti-inflammatory activity |

| Derivative B | Altered tert-butyl position | Reduced enzyme inhibition |

Case Studies

Several case studies have explored the biological activities of TBAP derivatives:

- Anti-inflammatory Efficacy : In vivo studies demonstrated that specific TBAP derivatives could significantly reduce inflammation markers in animal models.

- Neuroprotective Effects : Compounds similar to TBAP showed protective effects against oxidative stress in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl 2-(4-aminophenyl)acetate, and how do they influence its handling in laboratory settings?

- Answer : The compound (CAS 174579-31-8) has a molecular formula C₁₂H₁₇NO₂ and molecular weight 207.27 g/mol . Its tert-butyl ester group confers steric protection to the acetate moiety, enhancing stability during storage. Key handling considerations include:

- Storage : Avoid prolonged exposure to light and moisture; recommended storage at room temperature in a dry environment .

- Reactivity : Susceptible to hydrolysis under acidic/basic conditions due to the ester group; use inert atmospheres (e.g., N₂) for sensitive reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary methods:

Esterification : Reacting 4-aminophenylacetic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .

Protection-Deprotection : Introducing the tert-butyl group via Boc-protection of the amine, followed by esterification .

- Critical Analysis : Method 1 risks side reactions (e.g., amine protonation under acidic conditions), while Method 2 requires careful deprotection to avoid ester cleavage .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural characterization of this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and stereochemistry. For example:

- Key Parameters : C–O bond lengths in the ester group (~1.34–1.45 Å) and dihedral angles between aromatic and ester moieties .

- Case Study : Structural analogs (e.g., tert-butyl 2-methyl-2-(4-nitrophenyl)acetate) show weak hydrogen-bonding interactions (C–H···O) that stabilize crystal packing .

- Methodological Note : SC-XRD data collection at 291 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives under nucleophilic conditions?

- Answer : Common challenges include amine oxidation and ester hydrolysis . Mitigation approaches:

- Protection of the Amine : Use Boc or Fmoc groups to prevent unwanted nucleophilic attack .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) minimize hydrolysis; low temperatures (−10°C to 0°C) suppress oxidation .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in catalytic applications?

- Answer : The tert-butyl group:

- Enhances Steric Hindrance : Reduces undesired nucleophilic/electrophilic attacks on the ester moiety .

- Thermal Stability : Decomposition observed above 150°C , releasing isobutylene and CO₂, confirmed via TGA-DSC .

- Advanced Application : In Pd-catalyzed cross-coupling reactions, the tert-butyl group prevents catalyst poisoning by shielding reactive sites .

Q. Experimental Design & Data Analysis

Q. How can researchers optimize reaction yields for this compound in scaled-up syntheses?

- Answer : Key factors:

- Catalyst Loading : Optimize acid catalyst concentration (e.g., 5–10 mol% H₂SO₄) to balance reaction rate vs. side products .

- Workup Protocol : Use aqueous NaHCO₃ to neutralize residual acid, followed by extraction with ethyl acetate (3×) and drying over MgSO₄ .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄ (5 mol%) | 78 | 95 |

| p-TsOH (10 mol%) | 85 | 98 |

| No catalyst | 32 | 80 |

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Answer :

- LC-MS : Identifies low-abundance byproducts (e.g., de-esterified 4-aminophenylacetic acid) .

- ¹H NMR with DMSO-d₆ : Detects residual solvents (e.g., THF, DMF) at δ 2.5–3.5 ppm .

Q. Contradictions & Future Directions

Q. How can discrepancies in reported synthetic yields for this compound be resolved?

- Answer : Variability arises from:

属性

IUPAC Name |

tert-butyl 2-(4-aminophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPUFXZJWLZPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938530 | |

| Record name | tert-Butyl (4-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174579-31-8 | |

| Record name | tert-Butyl (4-aminophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(4-aminophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。